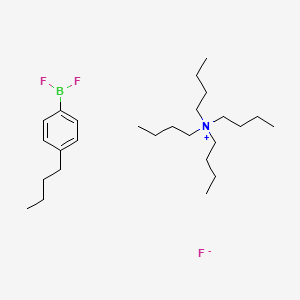
(4-Butylphenyl)-difluoroborane;tetrabutylazanium;fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Butylphenyl)-difluoroborane;tetrabutylazanium;fluoride is a complex organoboron compound. Organoboron compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is notable for its unique structure, which includes a boron atom bonded to a phenyl group substituted with a butyl chain and two fluorine atoms, as well as a tetrabutylazanium cation paired with a fluoride anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butylphenyl)-difluoroborane typically involves the reaction of 4-butylphenylboronic acid with a fluorinating agent. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of (4-Butylphenyl)-difluoroborane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(4-Butylphenyl)-difluoroborane undergoes several types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other peroxides in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 4-Butylphenylboronic acid.
Reduction: 4-Butylphenylborohydride.
Substitution: 4-Butylphenylboronate esters.
Scientific Research Applications
(4-Butylphenyl)-difluoroborane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored as a precursor for the synthesis of boron-containing drugs.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.
Mechanism of Action
The mechanism of action of (4-Butylphenyl)-difluoroborane in chemical reactions involves the formation of a boron-carbon bond through the interaction of the boron atom with electrophilic or nucleophilic species. In biological systems, the compound’s boron atom can interact with cellular components, potentially leading to the generation of reactive oxygen species (ROS) that can damage cancer cells in BNCT.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the butyl and fluorine substituents, making it less hydrophobic and less reactive in certain contexts.
4-tert-Butylphenylboronic acid: Similar structure but without the fluorine atoms, leading to different reactivity and applications.
Difluoroborane derivatives: Compounds with different organic groups attached to the boron atom, offering varied reactivity and uses.
Uniqueness
(4-Butylphenyl)-difluoroborane is unique due to its combination of a butyl-substituted phenyl group and two fluorine atoms bonded to boron. This structure imparts specific chemical properties, such as increased hydrophobicity and reactivity, making it valuable in specialized applications like advanced material synthesis and medical research.
Properties
IUPAC Name |
(4-butylphenyl)-difluoroborane;tetrabutylazanium;fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C10H13BF2.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3-4-9-5-7-10(8-6-9)11(12)13;/h5-16H2,1-4H3;5-8H,2-4H2,1H3;1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNSKWPCKZGMOL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCC)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.[F-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H49BF3N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














